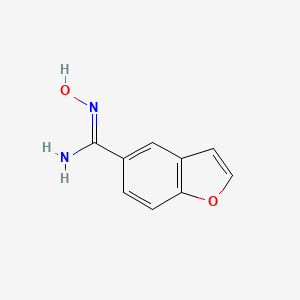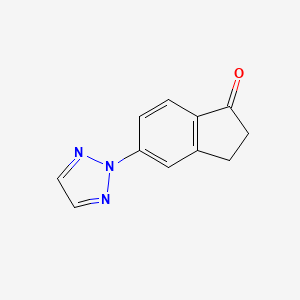![molecular formula C8H17Cl2N3 B1396962 N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332530-51-4](/img/structure/B1396962.png)
N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
Übersicht
Beschreibung
“N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The exact physical and chemical properties of “N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride , have been studied for their potential as antimicrobial agents. They exhibit a broad range of biological activities and are particularly effective against bacterial and fungal pathogens . The compound’s ability to interact with microbial cell membranes and interfere with essential biological processes makes it a candidate for developing new antimicrobial drugs.
Anti-inflammatory Properties
Research has indicated that imidazole compounds can act as anti-inflammatory agents. This is attributed to their ability to modulate the production of pro-inflammatory cytokines and inhibit the enzymes involved in the inflammatory process . As such, N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could be utilized in the treatment of chronic inflammatory diseases.
Antitumor and Anticancer Potential
Imidazole derivatives are known to possess antitumor properties. They can induce apoptosis in cancer cells and inhibit cell proliferation. The compound’s structural similarity to histamine may allow it to target histamine receptors, which are often overexpressed in tumor cells . This makes it a promising compound for cancer therapy research.
Antiviral Applications
The imidazole ring is a common feature in many antiviral drugs. It can interfere with viral replication by targeting viral enzymes or by disrupting protein-protein interactions essential for the viral life cycle . N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could be explored for its efficacy against various viral infections.
Antidiabetic Effects
Some imidazole derivatives have shown potential in managing diabetes by influencing insulin signaling pathways or by acting as agonists to certain receptors involved in glucose metabolism . Further research into N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could lead to new treatments for diabetes.
Neuroprotective Effects
Imidazole compounds have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may protect neuronal cells from oxidative stress and apoptosis, which are common pathological features in conditions like Alzheimer’s and Parkinson’s disease . The compound’s ability to cross the blood-brain barrier makes it an interesting subject for neurological research.
Zukünftige Richtungen
Given the broad range of biological activities exhibited by imidazole and its derivatives, there is potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” and its derivatives.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity exhibited by the compound. Given the wide range of biological activities exhibited by imidazole derivatives , the results of action could vary significantly.
Eigenschaften
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOTTXMLRJSQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)





![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)


